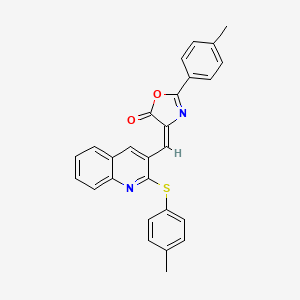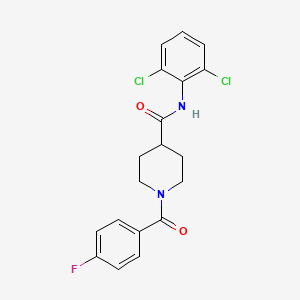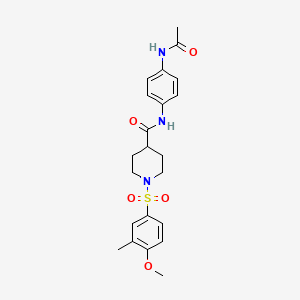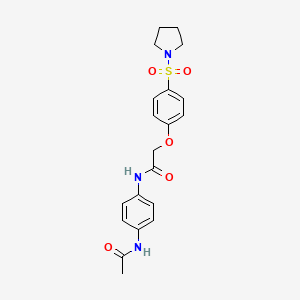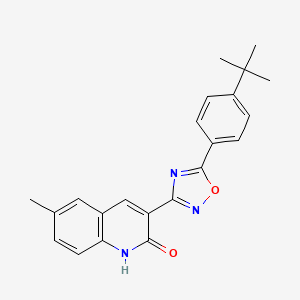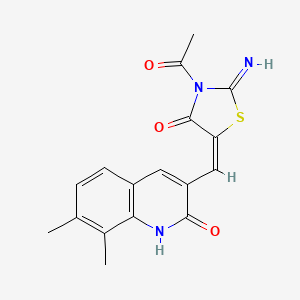
N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic organic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis. It has also been suggested that it may inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory properties. In addition, it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential applications in various fields, such as antimicrobial, antifungal, and anti-inflammatory research. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One future direction is to study its potential use as an anticancer agent. Another future direction is to study its potential use as an antimicrobial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic organic compound that has potential applications in various fields. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties, as well as its potential use as an anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been synthesized using various methods. One of the most common methods is the reaction of furan-2-carbaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a base. The resulting compound is then reacted with butyric anhydride to form N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as an anticancer agent.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15(18-12-14-8-5-11-22-14)9-4-10-16-19-17(20-23-16)13-6-2-1-3-7-13/h1-3,5-8,11H,4,9-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFOFOHWXOVZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

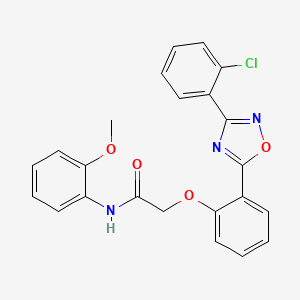
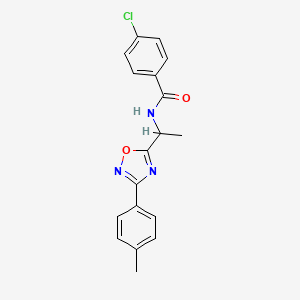
![N-[(furan-2-yl)methyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7688362.png)
